molecular formula C7H7ClF2N2O2 B1473504 5-(chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1384427-74-0

5-(chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1473504
CAS No.: 1384427-74-0
M. Wt: 224.59 g/mol
InChI Key: GGPGOZUVJYLLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

5-(Chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a substituted carboxylic acid functional group. Its IUPAC name reflects the positions of substituents on the pyrazole ring: the chlorodifluoromethyl group at position 5, methyl groups at positions 1 and 3, and the carboxylic acid at position 4.

Molecular Formula and Key Identifiers

Property Value Source
CAS Number 1384427-74-0
Molecular Formula C₇H₇ClF₂N₂O₂
Molecular Weight 224.59 g/mol
SMILES Code O=C(C1=C(C(F)(Cl)F)N(C)N=C1C)O
InChI InChI=1S/C7H7ClF2N2O2/c1-3-4(6(13)14)5(7(8,9)10)12(2)11-3/h1-2H3,(H,13,14)

The compound’s structure consists of a pyrazole core with two methyl groups at positions 1 and 3, a chlorodifluoromethyl group at position 5, and a carboxylic acid moiety at position 4. The chlorodifluoromethyl group introduces both steric and electronic effects, enhancing the molecule’s lipophilicity while maintaining moderate solubility in organic solvents.

Crystallographic Studies and Hydrogen-Bonding Motifs

While direct crystallographic data for this compound are limited, insights can be drawn from structurally related pyrazole-4-carboxylic acids. Pyrazole-4-carboxylic acid derivatives typically form quasi-linear hydrogen-bonded ribbons in the solid state, with cyclic interactions between the carboxylic acid oxygen and pyrazole nitrogen atoms.

Key Hydrogen-Bonding Features

  • Carboxylic Acid-Pyrazole Interactions : The carboxylic acid group (-COOH) participates in hydrogen bonds with the nitrogen atoms of the pyrazole ring, forming cyclic motifs. These interactions are critical for stabilizing the crystal lattice.
  • Disorder in Proton Positions : At high temperatures, dynamic proton transfer between O–H···N and O···H–N bridges may occur, as observed in related compounds. This disorder is resolved at lower temperatures, with protons preferentially localized on oxygen or nitrogen atoms.

The introduction of the chlorodifluoromethyl group at position 5 likely alters the hydrogen-bonding network by increasing electron-withdrawing effects, potentially weakening O–H bonds or shifting equilibrium toward O···H–N configurations. However, experimental validation is required to confirm these hypotheses.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic data for this compound are not explicitly reported in available literature, but its structural features allow reasoned predictions based on analogous pyrazole derivatives.

Predicted Spectroscopic Features

Technique Key Signals/Peaks Functional Group Association
¹H NMR δ ~12.0 ppm (broad singlet) Carboxylic acid proton (-OH)
δ ~2.1–2.3 ppm (singlet) Methyl groups (C1 and C3)
δ ~7.5–8.5 ppm (multiplet) Pyrazole protons (C4)
¹³C NMR δ ~170–175 ppm (singlet) Carboxylic acid carbonyl (C=O)
δ ~120–140 ppm (multiplet) Pyrazole ring carbons
IR ν ~2500–3300 cm⁻¹ (broad) O–H stretch (carboxylic acid)
ν ~1700–1750 cm⁻¹ (sharp) C=O stretch (carboxylic acid)
MS m/z 224.59 (M⁺) Molecular ion peak

Chlorodifluoromethyl Group Influence
The CF₂Cl group’s electronegative fluorine atoms may induce deshielding effects on adjacent protons, potentially shifting NMR signals for the pyrazole ring. In IR, the C–F stretches (~1100–1300 cm⁻¹) would further confirm the presence of this substituent.

Comparative Structural Analysis with Related Pyrazole Derivatives

This compound shares structural motifs with other pyrazole-4-carboxylic acids but differs in substituent composition and electronic properties.

Structural and Functional Comparisons

Compound Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound C₇H₇ClF₂N₂O₂ -CF₂Cl, -CH₃ (C1/C3), -COOH 224.59
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid C₆H₈N₂O₂ -CH₃ (C1/C3), -COOH 140.14
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid C₆H₇FN₂O₂ -F, -CH₃ (C1/C3), -COOH 153.13

Electronic and Physical Property Trends

  • Electron-Withdrawing Effects : The CF₂Cl group increases molecular electronegativity compared to unsubstituted analogs, enhancing reactivity in nucleophilic substitution reactions.
  • Solubility : The chlorodifluoromethyl group may reduce aqueous solubility due to increased lipophilicity, whereas the carboxylic acid group enhances solubility in polar solvents.
  • Stability : Fluorinated substituents generally improve thermal and metabolic stability, suggesting potential applications in drug design.

Reactivity Considerations

  • Esterification : The carboxylic acid group readily forms esters under acidic or basic conditions, enabling functionalization for targeted applications.
  • Electrophilic Aromatic Substitution : The electron-deficient pyrazole ring (due to CF₂Cl) may undergo substitution at position 4, though steric hindrance from methyl groups could limit reactivity.

Properties

IUPAC Name

5-[chloro(difluoro)methyl]-1,3-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O2/c1-3-4(6(13)14)5(7(8,9)10)12(2)11-3/h1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPGOZUVJYLLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, also known by its IUPAC name, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry and agricultural applications. This article explores its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula: C6H7ClN2O2
  • Molecular Weight: 174.58 g/mol
  • CAS Number: 27006-82-2
  • Structure: The compound features a pyrazole ring with a carboxylic acid functional group and a chlorodifluoromethyl substituent.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its fungicidal properties.

Fungicidal Properties

Research indicates that compounds in the pyrazole family, including this specific compound, exhibit potent fungicidal activity against various phytopathogens. The mode of action is often linked to the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration pathway of fungi. This inhibition disrupts energy production and leads to cell death in susceptible fungal species .

Case Studies and Research Findings

  • Fungicide Efficacy:
    A study demonstrated that derivatives of pyrazole carboxylic acids showed significant efficacy against basidiomycetes and other fungal pathogens. The presence of the chlorodifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity .
  • Resistance Management:
    The diverse modes of action exhibited by pyrazole compounds make them valuable in resistance management strategies for agricultural applications. By employing fungicides with different mechanisms, it is possible to mitigate the development of resistance in target pathogens .
  • Synthesis and Structure-Activity Relationship (SAR):
    The synthesis of this compound has been optimized to enhance its biological activity. The SAR studies indicate that modifications to the pyrazole ring and substituents significantly influence its fungicidal potency .

Data Table: Biological Activity Summary

Activity Target Organism Mechanism of Action Efficacy
FungicidalBasidiomycetesInhibition of succinate dehydrogenaseHigh
FungicidalAscomycetesDisruption of mitochondrial functionModerate to High
Resistance ManagementVarious FungiDiverse modes of actionEffective

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives
Compound Name (CAS) Substituent at 5-Position Molecular Weight (g/mol) Key Biological/Physicochemical Data
Target Compound (1384427-74-0) -CF2Cl 224.59 Discontinued; potential SDHI activity
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (A7a) -F 158.13 ED50 = 0.05 μM (SDHI, isoflucypram derivative)
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (27006-82-2) -Cl 174.58 Higher lipophilicity; mp 195–198°C
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1384427-29-5) -CF2H 190.15 Enhanced solubility vs. -CF3 analogs
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (176969-34-9) -CF2H (3-position) 162.14 Positional isomerism reduces SDHI affinity
5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1550422-83-7) -NHCH2CF2H 219.19 Amino group may improve hydrogen bonding
Key Observations:
  • Positional Isomerism : Substitution at the 3-position (e.g., 176969-34-9) reduces fungicidal efficacy compared to 5-position analogs, highlighting the critical role of substituent placement .
  • Lipophilicity and Solubility : The -CF2Cl group increases molecular weight and lipophilicity compared to -CF2H or -Cl analogs, which may reduce aqueous solubility but enhance membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Thermal Stability : The chloro analog (27006-82-2) exhibits a high melting point (195–198°C), suggesting robust crystalline stability, whereas difluoromethyl derivatives (e.g., 1384427-29-5) may have lower melting points due to reduced symmetry .
  • Metabolic Stability : The -CF2Cl group in the target compound may resist oxidative metabolism better than -CF3 or -CH3 substituents, as seen in related SDHIs like isoflucypram .
  • Pharmacokinetics : While direct data for the target compound is unavailable, structurally complex analogs like Mycro3 (a pyrazolo[1,5-a]pyrimidine derivative) achieve sustained blood concentrations (0.5 μM for 12 hours) via oral administration, suggesting pyrazole carboxylates can be optimized for bioavailability .

Preparation Methods

5-(Chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative with significant applications in agrochemical and pharmaceutical fields due to its biological activity. The preparation of this compound involves strategic introduction of the chlorodifluoromethyl group and the pyrazole ring construction, requiring precise control over reaction conditions to ensure high yield and purity.

General Synthetic Strategy

The preparation generally involves two key stages:

  • Stage 1: Formation of a chlorodifluoromethyl-substituted intermediate through substitution or halogenation reactions.
  • Stage 2: Cyclization and functionalization to form the pyrazole ring with subsequent carboxylation to yield the target acid.

Detailed Preparation Methods

Substitution/Hydrolysis Reaction to Form Alpha-Chlorodifluoroacetyl Intermediate
  • The process starts with an alpha, beta-unsaturated ester dissolved in an organic solvent.
  • A chlorodifluoroacetyl halide (e.g., 2,2-difluoroacetyl chloride) is added dropwise at low temperature (typically below 0°C) to control reaction rate and selectivity.
  • An acid-binding agent is present to neutralize byproducts.
  • After the substitution, alkali is added to hydrolyze the intermediate, resulting in an alpha-chlorodifluoroacetyl intermediate in solution.

Key parameters:

Parameter Typical Conditions
Solvent Organic solvent (e.g., dichloromethane)
Temperature Low temperature (-30°C to 0°C)
Acid-binding agent Bases such as potassium iodide
Reaction time 1-2 hours
Condensation and Cyclization with Methylhydrazine
  • The alpha-chlorodifluoroacetyl intermediate is reacted with aqueous methylhydrazine under low temperature.
  • A catalyst such as sodium iodide or potassium iodide is added to facilitate condensation.
  • The mixture is then subjected to reduced pressure and increased temperature to promote cyclization, forming the pyrazole ring.
  • Acidification (pH 1-2) precipitates the crude pyrazole carboxylic acid.
  • The crude product is isolated by filtration and washed.

Key parameters:

Parameter Typical Conditions
Catalyst Sodium iodide or potassium iodide
Methylhydrazine conc. 40% aqueous solution
Temperature -30°C to -20°C during addition; then raised for cyclization
Reaction time 2 hours after addition
Acidification agent 2 mol/L hydrochloric acid
Purification by Recrystallization
  • The crude product is recrystallized from aqueous alcohol mixtures (methanol, ethanol, or isopropanol) with water.
  • The alcohol-to-water ratio is typically 35-65%.
  • Reflux heating for 1-2 hours followed by cooling to 0-10°C improves purity.
  • This step yields a high-purity final product with yields ranging from 75-80%.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC %) Notes
Substitution/hydrolysis 2,2-difluoroacetyl chloride, potassium iodide, organic solvent, low temp Formation of alpha-chlorodifluoroacetyl intermediate
Condensation/cyclization Methylhydrazine (40%), sodium/potassium iodide, low temp, acidification ~75-80 99.3-99.6 Crude product isolated by filtration
Recrystallization 35-65% aqueous alcohol (methanol/ethanol), reflux, cooling Final purification step

Alternative Synthetic Routes and Related Compounds

  • Chlorination of 1,3-dimethyl-1H-pyrazole-5-carboxylate esters using sulfuryl chloride (SO2Cl2) under reflux in dichloroethane has been reported to introduce chlorine at the 4-position of the pyrazole ring, which can be further converted to the carboxylic acid by hydrolysis.
  • The ester intermediate can be synthesized by condensation of diethyl oxalate with methylhydrazine in ethanol at low temperature, followed by hydrolysis to the acid.
  • These methods provide alternatives for preparing chlorinated pyrazole carboxylic acids but may require additional steps for chlorodifluoromethyl substitution.

Notes on Reaction Optimization and Industrial Application

  • The use of potassium iodide as a catalyst improves reaction rate and selectivity during condensation.
  • Controlling temperature during reagent addition is critical to minimize side reactions and maximize yield.
  • The recrystallization solvent system is optimized to balance solubility and purity.
  • The described methods allow for scalable synthesis suitable for industrial production with high reproducibility.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Purity (%)
1 Substitution/Hydrolysis Alpha,beta-unsaturated ester + chlorodifluoroacetyl halide + base Alpha-chlorodifluoroacetyl intermediate
2 Condensation/Cyclization Intermediate + methylhydrazine + KI/NaI, low temp, acidification Crude this compound 75-80 ~99.5
3 Recrystallization Aqueous alcohol (35-65%), reflux, cooling Pure this compound

Q & A

Q. What synthetic routes are commonly employed for 5-(chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors like esters or ketones with hydrazine derivatives, followed by functionalization. For example, analogs such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adjusting substituents (e.g., chlorodifluoromethyl groups) may require halogenation steps using reagents like ClCF₂COCl under controlled conditions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond lengths, angles, and torsional conformations .
  • Spectroscopy : IR and NMR (¹H/¹³C) identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and substituent positions. For example, pyrazole ring protons appear as distinct singlets in NMR due to symmetry .

Q. How is the purity of this compound validated in synthetic workflows?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is used to assess purity. For analogs, mass spectrometry (e.g., ESI-MS) confirms molecular ion peaks, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For pyrazole derivatives, electron-withdrawing groups like -CF₂Cl lower LUMO energy, enhancing electrophilicity. Solvent effects and Mulliken charge distribution further explain intermolecular interactions .

Q. What strategies resolve contradictions in crystallographic data during refinement?

SHELXL’s twin refinement and restraints for disordered atoms address challenges like partial occupancy or thermal motion. For example, anisotropic displacement parameters (ADPs) refine heavy atoms (Cl, F), while hydrogen bonding networks are validated via PLATON or Mercury .

Q. How are pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) optimized for in vivo studies?

  • Dosing : Oral administration via carboxymethylcellulose emulsions improves solubility. For analogs, a 100 mg/kg dose achieved sustained blood concentrations (0.5 µM for 12 hours) in mice .
  • Bioanalysis : LC-MS/MS with isotopically labeled internal standards quantifies plasma concentrations. Method validation includes linearity (R² > 0.99) and recovery rates (>85%) .

Q. What computational approaches predict structure-activity relationships (SAR) for biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes like carbonic anhydrase or COX-2. Pyrazole-4-carboxylic acids often interact via hydrogen bonding (carboxylic acid group) and hydrophobic contacts (chlorodifluoromethyl group) .

Q. How are in vitro bioactivity discrepancies (e.g., IC₅₀ variability) addressed?

  • Assay standardization : Use ATP-based viability assays with Z’-factor > 0.5 to minimize noise.
  • Data normalization : IC₅₀ values are corrected against positive controls (e.g., doxorubicin for cytotoxicity) .

Notes

  • Synthesis : Prioritize anhydrous conditions for halogenation to avoid hydrolysis of -CF₂Cl.
  • Crystallography : Use high-resolution data (≤ 0.8 Å) for accurate disorder modeling .
  • Biological Assays : Include negative controls (e.g., vehicle-only) to account for solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.